molecular formula C13H12FNO B1603769 1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 577036-07-8

1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B1603769
CAS No.: 577036-07-8
M. Wt: 217.24 g/mol
InChI Key: BFLZLPZXLOXUHM-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclohexane ring, which also contains a nitrile and a ketone functional group

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 3-fluorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(3-fluorophenyl)-4-hydroxycyclohexanecarbonitrile.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar compounds to 1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile include:

    1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile: Differing only in the position of the fluorine atom on the phenyl ring.

    1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile: Where the fluorine atom is replaced by a chlorine atom.

    1-(3-Fluorophenyl)-4-hydroxycyclohexanecarbonitrile: Where the ketone group is reduced to a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-fluorophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLZLPZXLOXUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613792
Record name 1-(3-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577036-07-8
Record name 1-(3-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-cyano-1-(3-fluorophenyl)-3-methoxycarbonylcyclohexan-4-one (57, 51 g, 185 mmol), water (54.8 mL) and DMSO (840 mL) was heated and stirred at 150° C. for 3 hours, followed by stirring at room temperature overnight. The reaction mixture was evaporated and purified by chromatography on silica gel. Elution with ethyl acetate/heptane (5%:95% to 30%:70%) gave 28 g of desired material as a solid product. Rt=3.89 min (Method 3). Detected mass: 218.2 (M+H+).
Name
1-cyano-1-(3-fluorophenyl)-3-methoxycarbonylcyclohexan-4-one
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
54.8 mL
Type
reactant
Reaction Step One
Name
Quantity
840 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile
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1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile
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Reactant of Route 4
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Reactant of Route 6
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